molecular formula C15H15NaO5S B12416355 sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

Cat. No.: B12416355
M. Wt: 336.4 g/mol
InChI Key: IENSPWAUWOIJJS-TXHXQZCNSA-M
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Description

Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate is a complex organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is notable for its unique structure, which includes a sulfate group and a phenyl ring substituted with a hydroxyphenyl group and a hexadeuterio-propan-2-yl group. The incorporation of deuterium atoms can significantly alter the chemical and physical properties of the compound, making it valuable for various scientific applications.

Preparation Methods

The synthesis of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate typically involves multiple steps:

    Synthesis of the hexadeuterio-propan-2-yl group: This step involves the deuteration of a suitable precursor, such as acetone, using deuterium gas or deuterated reagents.

    Formation of the hydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents like hydrogen peroxide or other oxidizing agents.

    Coupling of the two groups: The hexadeuterio-propan-2-yl group is then coupled with the hydroxyphenyl group through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate undergoes various chemical reactions:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydroxy group to a methoxy group.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction can yield methoxy derivatives.

Scientific Research Applications

Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate has several scientific research applications:

    Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms, which provide distinct spectral features.

    Biology: The compound can be used in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials, where the unique properties of deuterium are advantageous.

Mechanism of Action

The mechanism of action of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of compounds. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and the fate of deuterated compounds. The presence of deuterium can also influence the compound’s interaction with enzymes and receptors, potentially leading to altered biological activity.

Comparison with Similar Compounds

Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate can be compared with other deuterated compounds, such as:

    Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-yl]phenyl] sulfate: This compound has a methoxy group instead of a hydroxy group, which can influence its chemical reactivity and applications.

    Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-aminophenyl)propan-2-yl]phenyl] sulfate:

    Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-chlorophenyl)propan-2-yl]phenyl] sulfate:

The uniqueness of this compound lies in its specific combination of functional groups and deuterium atoms, which confer distinct chemical and physical properties that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H15NaO5S

Molecular Weight

336.4 g/mol

IUPAC Name

sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

InChI

InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1/i1D3,2D3;

InChI Key

IENSPWAUWOIJJS-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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